Diethyl ethylmalonate
Overview
Description
Diethyl ethylmalonate is an organic compound with the molecular formula C9H16O4. It is a colorless liquid with a faint, pleasant odor. This compound is widely used in various industries, including pharmaceuticals, agrochemicals, and organic synthesis, due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Preparation of Sodium Ethoxide: Sodium is dissolved in anhydrous ethanol to form sodium ethoxide.
Formation of Enolate: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion is then alkylated with ethyl iodide or ethyl bromide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to form the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl ethylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position through nucleophilic substitution reactions with alkyl halides.
Hydrolysis: It can be hydrolyzed to produce ethylmalonic acid.
Decarboxylation: Upon heating, this compound undergoes decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides (e.g., ethyl iodide, ethyl bromide).
Hydrolysis: Acidic or basic conditions.
Decarboxylation: Heating under reflux.
Major Products
Alkylation: Substituted diethyl malonates.
Hydrolysis: Ethylmalonic acid.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl ethylmalonate has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances.
Pharmaceuticals: It serves as an intermediate in the synthesis of barbiturates and other medicinal compounds.
Agrochemicals: The compound is used in the production of herbicides and pesticides.
Material Science: It is employed in the synthesis of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of diethyl ethylmalonate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with various electrophiles, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl ethylmalonate is unique due to its ethyl substitution, which provides different reactivity and steric properties compared to other malonates. This makes it particularly useful in specific synthetic applications where other malonates may not be as effective .
Properties
IUPAC Name |
diethyl 2-ethylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAZCUCWHIIFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038739 | |
Record name | Diethyl ethylpropanedioate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7038739 | |
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Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Diethyl ethylmalonate | |
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CAS No. |
133-13-1 | |
Record name | 1,3-Diethyl 2-ethylpropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-13-1 | |
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Record name | Diethyl ethylmalonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133131 | |
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Record name | DIETHYL ETHYLMALONATE | |
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Record name | Propanedioic acid, 2-ethyl-, 1,3-diethyl ester | |
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Record name | Diethyl ethylpropanedioate | |
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Record name | Diethyl ethylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.632 | |
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Record name | DIETHYL ETHYLMALONATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G92OYR3M | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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